5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group The compound also contains an oxadiazole moiety, which is known for its diverse biological activities
Mechanism of Action
Mode of Action
1,2,4-oxadiazoles often interact with their targets through hydrogen bonding, as they possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazoles have been found to have a broad range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Lipophilicity is thought to be a major determinant in the permeability of a drug , and this could potentially apply to this compound as well.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it’s possible that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Bromination of the thiophene ring: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide formation: The brominated thiophene is then reacted with a sulfonamide derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxadiazole moieties.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.
Scientific Research Applications
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide
- 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-amine
- 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-thiol
Uniqueness
The uniqueness of 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide lies in its combination of a brominated thiophene ring, an oxadiazole moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the sulfonamide group can enhance its solubility and biological activity compared to other derivatives.
Properties
IUPAC Name |
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O3S2/c1-5-11-7(15-12-5)4-10-17(13,14)8-3-2-6(9)16-8/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPKCSDXHUNJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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